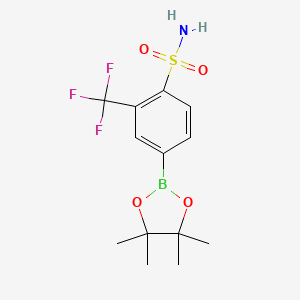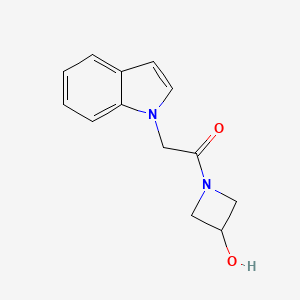
(1-Fluorocyclobutyl)methanamine hydrochloride
Descripción general
Descripción
“(1-Fluorocyclobutyl)methanamine hydrochloride” is a chemical compound with the molecular formula C5H11ClFN . It has a molecular weight of 139.60 g/mol . The IUPAC name for this compound is (1-fluorocyclobutyl)methanamine;hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10FN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H . The Canonical SMILES for this compound is C1CC(C1)(CN)F.Cl .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 139.60 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 139.0564052 g/mol . The compound has a topological polar surface area of 26 Ų . It has a heavy atom count of 8 . The compound has a formal charge of 0 .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Potential Therapeutic Applications
One research avenue involves the study of compounds as enzyme inhibitors, with implications for therapeutic applications. For example, alpha-silyl amines, including benzyl-dimethyl-silyl-methanamine and its derivatives, have been identified as potent, time-dependent inhibitors of rat brain monoamine oxidase B (MAO-B). These compounds exhibit selective inhibition, suggesting potential as anti-Parkinsonian agents (Danzin et al., 1989). This demonstrates the relevance of researching similar compounds for neurological disorders.
Antidepressant and Antiviral Activities
Compounds structurally related to (1-Fluorocyclobutyl)methanamine hydrochloride have been explored for their antidepressant and antiviral activities. For instance, novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates due to their potent and efficacious antidepressant-like activity in rat models (Sniecikowska et al., 2019). Additionally, tricyclic compounds with a unique amine moiety have shown potent anti-influenza A virus activity, indicating potential for development as antiviral agents (Oka et al., 2001).
Drug-Protein Interaction Studies
The interaction of drugs with proteins is another area of research. Studies on tetracycline hydrochloride's binding to proteins have provided insights into drug-protein interactions, including the mechanisms of fluorescence quenching in proteins. These studies help in understanding the structure-function relationships of drug molecules and their targets (Anand et al., 2011).
Method Development for Substance Identification
Research also extends to the development of methods for identifying and characterizing new psychoactive substances, including ketamine analogs. The characterization of these substances and their metabolites in forensic samples is crucial for public health and legal purposes (Mestria et al., 2021).
Mecanismo De Acción
While the specific mechanism of action for “(1-Fluorocyclobutyl)methanamine hydrochloride” is not available, it’s worth noting that methenamine, a similar compound, works by hydrolyzing to formaldehyde in an acidic environment (pH<6). Formaldehyde is highly bactericidal, denaturing proteins and nucleic acids of bacteria .
Safety and Hazards
Propiedades
IUPAC Name |
(1-fluorocyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWPMGNAIUPAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1462885-81-9 | |
| Record name | (1-fluorocyclobutyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide](/img/structure/B1473250.png)
![2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1473251.png)

![4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1473256.png)





![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)